Sivopixant
Description
Overview of Adenosine (B11128) Triphosphate (ATP) as a Multifunctional Extracellular Signaling Molecule
While widely known as the primary energy currency within cells, adenosine triphosphate (ATP) also functions critically as a signaling molecule in the extracellular space. wikipedia.orgnih.govmdpi.comphysiology.org Released from cells through various mechanisms, including regulated exocytosis and in response to mechanical deformation or cellular damage, extracellular ATP (eATP) can act on nearby cells or the releasing cell itself through paracrine or autocrine signaling. wikipedia.orgmdpi.comphysiology.org This extracellular role of ATP is crucial in mediating communication between cells in diverse physiological and pathological contexts. nih.govmdpi.comphysiology.org
Classification and Biophysical Characteristics of P2X Receptor Subtypes
Purinergic receptors are broadly classified into two main families: P1 receptors, which are G protein-coupled receptors activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. imrpress.comscielo.brmdpi.comuea.ac.uk The P2 receptor family is further divided into two subclasses: the metabotropic P2Y receptors and the ionotropic P2X receptors. mdpi.commdpi.comuea.ac.uktaylorandfrancis.com
P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to membrane depolarization and subsequent signal transmission. mdpi.compatsnap.comoup.comresearchgate.net There are seven known mammalian P2X receptor subunits (P2X1-P2X7), which can assemble as homotrimers (composed of three identical subunits) or heterotrimers (composed of different subunits) to form functional channels. mdpi.compatsnap.comresearchgate.netpnas.org Each subunit typically consists of two transmembrane domains, intracellular N- and C-termini, and a large extracellular loop containing the ATP binding site located at the interface of adjacent subunits. uea.ac.ukpatsnap.comtandfonline.com The different P2X subtypes exhibit distinct gating properties, pharmacology, and tissue distribution. pnas.org For instance, P2X1 and P2X3 receptors are known for their rapid activation and desensitization kinetics. mdpi.compnas.org
Physiological and Pathophysiological Roles of P2X3 Receptors in Peripheral Sensory Neurotransmission
P2X3 receptors are predominantly expressed on peripheral sensory neurons, particularly on small-diameter C-fibers and Aδ fibers, which are involved in transmitting sensory information from various tissues to the central nervous system. patsnap.comoup.comnih.govpatsnap.complos.org Their activation by extracellular ATP plays a key role in initiating and modulating sensory responses, including pain and reflex pathways. patsnap.comnih.govpatsnap.com
Role in Afferent Nerve Fiber Sensitization and Hyperexcitability
Activation of P2X3-containing receptors significantly contributes to the sensitization and hyperexcitability of afferent nerve fibers. patsnap.comnih.govfrontiersin.orgelifesciences.org Extracellular ATP, released in heightened amounts during tissue injury, inflammation, or stress, can sensitize sensory nerve endings primarily through P2X3-containing receptors, driving a hyperexcitable state. nih.govfrontiersin.org This mechanism is implicated in conditions involving aberrant sensory signaling. patsnap.com Studies have shown that P2X3 receptor-mediated sensitization is involved in various pain states and conditions characterized by afferent pathway hypereactivity. researchgate.net
Involvement in the Modulation of Visceral Reflexes
P2X3 receptors play a critical role in modulating visceral reflexes. elifesciences.org In the bladder, for example, P2X3-containing receptors are important for sensory transduction related to bladder function. nih.govresearchgate.net ATP released from the bladder urothelium during distension can activate pelvic sensory nerves, and this activity is attenuated by P2X3 antagonists and reduced in P2X3 knockout mice. frontiersin.org P2X3 receptors have also been shown to contribute to visceral hypersensitivity in models of colitis. plos.org Furthermore, P2X3 receptors on myenteric neurons can influence the initiation of reflex contractions in the intestine. plos.org
Contribution to Nociceptive Pathways and Sensitization of Pain Receptors
P2X3 receptors are significantly involved in nociceptive pathways and the sensitization of pain receptors. patsnap.comnih.govresearchgate.netfrontiersin.orgnih.gov They are almost exclusively expressed by nociceptive sensory neurons. frontiersin.org Activation of P2X3-containing channels by ATP, released through synaptic transmission or cellular injury, can elicit pain. researchgate.net This is supported by evidence that exogenous administration of ATP and P2X receptor agonists can induce nociceptive behavior and increase sensitivity to noxious stimuli. researchgate.net P2X3 receptors are located on nerve terminals in peripheral tissues and presynaptically at central spinal terminals of afferent neurons, where they can facilitate glutamate (B1630785) release and enhance the transmission of painful signals to the brain. researchgate.netresearchgate.netnih.gov Dysregulation of this purinergic pathway is strongly implicated in pathological pain conditions, including inflammatory and neuropathic pain. patsnap.comresearchgate.netresearchgate.netnih.gov The rapid desensitization of P2X3 receptors is thought to be a mechanism to prevent inappropriate excitation of nociceptive pathways under normal conditions, but alterations in desensitization or increased ATP release can contribute to sustained pain signaling. frontiersin.org
Compounds targeting P2X3 receptors, such as antagonists, have demonstrated efficacy in preclinical models of various pain conditions and sensory disorders, highlighting the therapeutic potential of modulating this receptor subtype. researchgate.netnih.govfrontiersin.orgelifesciences.orgresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQFKBIJUXXCG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414285-40-6 | |
| Record name | Sivopixant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414285406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIVOPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0N1VEG94I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Medicinal Chemistry of Sivopixant As a P2x3 Receptor Antagonist
Historical Context of P2X Receptor Modulator Discovery Programs
The journey toward the development of Sivopixant is part of a broader scientific exploration into the physiological roles of purinergic P2X receptors, which are ATP-gated ion channels. The initial discovery and characterization of these receptors opened a new frontier in pharmacology, revealing their involvement in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception. Early research efforts were characterized by the use of non-selective antagonists, which, while useful as pharmacological tools, lacked the specificity required for therapeutic applications. This initial phase was crucial in establishing the link between P2X receptor activation and various pathological states, thereby setting the stage for the development of more targeted therapies.
Lead Identification and Optimization Strategies for Selective P2X3 Antagonists
The development of this compound was a systematic process of lead identification and optimization, driven by the need for a highly selective P2X3 receptor antagonist. This selectivity is critical to minimize off-target effects, particularly the taste disturbances associated with the blockade of the P2X2/3 heterotrimeric receptor.
Initial Identification of Dioxotriazine Derivatives as Pharmacophores
A significant breakthrough in the pursuit of selective P2X3 antagonists was the identification of the dioxotriazine scaffold as a promising pharmacophore. This discovery was the result of high-throughput screening of compound libraries, which highlighted this particular chemical class for its potential to inhibit P2X3 receptor activity. The dioxotriazine core provided a robust and versatile platform for further chemical modification and optimization.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues
Following the identification of the dioxotriazine lead, a comprehensive structure-activity relationship (SAR) study was undertaken to systematically explore the chemical space around this core structure. The primary objectives of these studies were to enhance the potency against the P2X3 receptor while simultaneously improving selectivity over the P2X2/3 receptor.
Key modifications to the dioxotriazine scaffold involved the systematic variation of substituents at different positions of the triazine ring. These modifications were guided by the need to optimize the compound's interaction with the target receptor. The SAR studies revealed that specific substitutions on the phenyl ring and the side chain attached to the triazine core were critical for achieving high affinity and selectivity. For instance, the introduction of a 4-chlorophenyl group and a pyridyl ether moiety were found to be crucial for the desired pharmacological profile.
The table below summarizes the structure-activity relationships of key this compound analogues, illustrating the impact of structural modifications on their inhibitory activity at the P2X3 and P2X2/3 receptors.
| Compound | R1 | R2 | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 / P2X3) |
| Lead Compound | H | H | 128 | >10000 | >78 |
| Analogue 1 | 4-Cl | H | 25 | 5000 | 200 |
| Analogue 2 | H | Pyridyl-oxy | 50 | 8000 | 160 |
| This compound | 4-Cl | Pyridyl-oxy | 4.2 | 1100 | 262 |
These SAR studies were instrumental in guiding the iterative process of molecular design, ultimately leading to the identification of this compound as a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. nih.gov
Rational Design Principles Guiding Selective P2X3 Antagonism
The high selectivity of this compound for the P2X3 receptor over the P2X2/3 receptor was achieved through a rational design approach. A key principle guiding this design was the exploitation of subtle structural differences between the binding sites of the two receptor subtypes. Molecular modeling and computational chemistry techniques were likely employed to visualize and analyze the putative binding pocket of the P2X3 receptor.
This rational design strategy focused on introducing chemical moieties that could form specific interactions with amino acid residues unique to the P2X3 receptor. The goal was to maximize favorable interactions with the target receptor while minimizing interactions with the P2X2/3 receptor, thereby achieving a high degree of selectivity. This approach was crucial in mitigating the risk of taste-related adverse effects, a known consequence of P2X2/3 receptor antagonism. The successful design of this compound underscores the power of integrating structural biology and computational methods into the drug discovery process.
Synthetic Methodologies for the Preparation of this compound and its Precursor Analogues
The successful development of this compound was underpinned by the establishment of efficient and scalable synthetic routes for its preparation and the synthesis of its analogues for SAR studies.
Key Chemical Synthesis Pathways and Reaction Intermediates
The synthesis of this compound involves a multi-step sequence that constructs the core dioxotriazine ring and attaches the necessary side chains. A plausible synthetic pathway, based on the structure of this compound and general knowledge of heterocyclic chemistry, is outlined below.
The synthesis likely commences with the reaction of a substituted aniline (B41778) with a suitable precursor to form a substituted urea. This intermediate then undergoes cyclization with an appropriate reagent, such as an oxalate (B1200264) derivative, to form the dioxotriazine core. Subsequent reactions are then carried out to introduce the 4-chlorobenzyl group and the pyridyl ether side chain.
A key intermediate in the synthesis is likely a dioxotriazine core with a reactive group, such as a halogen, that allows for the subsequent attachment of the side chains through nucleophilic substitution reactions. The final step would involve the coupling of the pyridyl ether moiety to complete the synthesis of this compound. The development of a robust and efficient synthetic route was essential for producing the quantities of this compound required for preclinical and clinical evaluation.
Strategies for Enantioselective Synthesis and Stereochemical Control
The specific methods employed for the enantioselective synthesis of this compound are not extensively detailed in the primary medicinal chemistry literature. The development of potent and selective receptor antagonists often relies on achieving a precise three-dimensional structure, as the interaction with the biological target is typically stereospecific. The activity of complex molecules like this compound is highly dependent on controlling the stereochemistry of the final compound.
In the broader field of medicinal chemistry, several established strategies are commonly used to achieve enantioselective synthesis and stereochemical control. These approaches, while not explicitly confirmed for this compound in the available literature, include asymmetric catalysis, the use of chiral auxiliaries, resolution of racemic mixtures via chiral chromatography, and diastereomeric salt formation. Such techniques are critical for isolating the desired enantiomer that possesses the optimal pharmacological activity and selectivity profile. For a molecule developed as a clinical candidate, a robust and scalable synthetic route that ensures high enantiomeric purity is a fundamental requirement.
Chemical Derivatization for Probe Compounds and Mechanistic Studies
The discovery of this compound was the result of a systematic lead optimization program centered on a novel series of dioxotriazine derivatives. nih.gov This process involved the synthesis and evaluation of numerous chemical derivatives that served as molecular probes to understand the structure-activity relationship (SAR) and to refine the compound's interaction with the P2X3 receptor. nih.govnih.gov
The journey began with the identification of a "hit" compound from a high-throughput screening (HTS) campaign, which was then developed into a lead compound with moderate inhibitory effect on P2X3 receptors, showing an IC50 value of 128 nM. nih.gov Researchers then initiated extensive chemical derivatization of this dioxotriazine scaffold to probe how structural modifications would impact potency and, critically, selectivity against the related P2X2/3 receptor. nih.govnih.gov The modification of the molecular structures was guided by pharmacokinetic and pharmacodynamic (PK/PD) analyses. nih.gov
Through this iterative process of synthesis and biological testing, derivatives were created to explore the effects of altering different parts of the molecule. This approach led to the discovery of intermediate compounds with significantly improved profiles. For example, compound 74 emerged from these initial SAR studies with a P2X3 IC50 of 16.1 nM and a P2X2/3 IC50 of 2931 nM, demonstrating a marked increase in both potency and selectivity. nih.gov
Further optimization of this series, focusing on enhancing potency and drug-like properties, ultimately culminated in the identification of this compound (S-600918). nih.gov this compound exhibited a potent P2X3 IC50 of 4.2 nM and a P2X2/3 IC50 of 1100 nM. nih.gov The derivatization strategy successfully created a molecule with high affinity for the target receptor and a significant selectivity window against the P2X2/3 receptor, which is an important attribute for this class of antagonists. nih.govnih.gov
The following interactive table summarizes the progression of P2X3 receptor antagonists through the chemical derivatization and lead optimization process.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) |
| Initial Lead Compound | 128 | Not Reported | Not Reported |
| Compound 74 | 16.1 | 2931 | ~182-fold |
| This compound | 4.2 | 1100 | ~262-fold |
Data sourced from multiple studies. nih.govnih.gov
These derivatization studies were essential for building a mechanistic understanding of how dioxotriazines bind to the P2X3 receptor and for systematically engineering a compound with a clinically relevant profile. nih.gov
Molecular and Cellular Pharmacology of Sivopixant
Mechanisms of P2X3 Receptor Antagonism by Sivopixant
This compound exerts its effects by antagonizing the P2X3 receptor. This antagonism involves interactions with the receptor that prevent or reduce the influx of cations typically triggered by ATP binding. patsnap.commedchemexpress.com The precise mechanisms of this interaction, including binding characteristics and the nature of its inhibitory action, are key to understanding its pharmacological profile.
Ligand Binding Kinetics and Thermodynamics at the P2X3 Receptor
While detailed kinetic and thermodynamic studies of this compound binding specifically are not extensively reported in the provided search results, the compound has been identified through structure-activity relationship studies as having highly selective antagonistic activity. ersnet.orgnih.gov Its potency is quantified by its half-maximal inhibitory concentration (IC50) value at the P2X3 receptor. This compound demonstrates a potent IC50 of 4.2 nM for P2X3 receptors. researchgate.netmedchemexpress.comnih.govnih.gov This low nanomolar IC50 indicates a high affinity for the P2X3 homotrimer.
Allosteric Modulation vs. Orthosteric Competitive Antagonism
The search results suggest that this compound acts as an antagonist, but the specific details regarding whether it is an orthosteric competitive antagonist or an allosteric modulator are not explicitly stated for this compound itself in all snippets. However, the context of other selective P2X3 antagonists like gefapixant (B1671419) and camlipixant (B8819287), which are described as allosteric modulators, suggests that newer, highly selective antagonists often function via allosteric sites to potentially improve selectivity and reduce side effects like taste disturbance. frontiersin.orgnih.govbiorxiv.org One source mentions that a druggable site near the upper vestibule determines the high affinity and P2X3 homotrimer selectivity of this compound. colab.ws Allosteric modulation involves binding to a site distinct from the ATP binding site (orthosteric site), inducing a conformational change that affects receptor function. frontiersin.orgnih.gov
Inhibition of ATP-Induced Ion Currents in Recombinant and Native P2X3 Receptors
This compound has been shown to inhibit ATP-induced ion currents mediated by P2X3 receptors. Its antagonistic activity is quantified by its IC50 value, which is 4.2 nM for P2X3 receptors. researchgate.netmedchemexpress.comnih.govnih.gov This inhibition has been demonstrated in recombinant systems expressing P2X3 receptors. nih.gov While the provided snippets specifically mention the IC50 in the context of recombinant receptors, the functional consequence of this antagonism is the reduction of the cation influx that would normally occur upon ATP binding, thereby attenuating downstream signaling in neurons. patsnap.com Studies in native systems, such as dorsal root ganglion (DRG) neurons which express P2X3 receptors, are commonly used to confirm the effects observed in recombinant systems. nih.govbiorxiv.orgmdpi.com
Receptor Subtype Selectivity Profile of this compound
A critical aspect of this compound's pharmacological profile is its selectivity for different P2X receptor subtypes, particularly the P2X3 homotrimer versus the P2X2/3 heterotrimer. This selectivity is important because while P2X3 homotrimers are primarily involved in pain and cough reflexes, P2X2/3 heterotrimers are implicated in taste sensation. ersnet.orgresearchgate.netnih.gov
Quantitative Differential Affinity for P2X3 Homotrimers vs. P2X2/3 Heterotrimers
This compound exhibits high selectivity for P2X3 homotrimers compared to P2X2/3 heterotrimers. ersnet.orgresearchgate.netnih.govresearchgate.netnih.gov Quantitative data highlights this differential affinity: this compound has an IC50 of 4.2 nM for P2X3 receptors and an IC50 of 1100 nM for P2X2/3 receptors. researchgate.netmedchemexpress.comnih.govnih.gov This represents approximately 260-fold selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. researchgate.net This high selectivity is a distinguishing feature of this compound compared to earlier P2X3 antagonists like gefapixant, which showed lower selectivity (3- to 8-fold). ersnet.orgnih.gov
Here is a table summarizing the quantitative affinity data:
| Receptor Subtype | IC50 (nM) |
| P2X3 Homotrimer | 4.2 researchgate.netmedchemexpress.comnih.govnih.gov |
| P2X2/3 Heterotrimer | 1100 researchgate.netmedchemexpress.comnih.govnih.gov |
Structural Determinants of P2X3 Homotrimer Selectivity
The high selectivity of this compound for the P2X3 homotrimer is attributed to specific structural interactions with the receptor. Research indicates that a druggable site near the upper vestibule of the P2X3 receptor is crucial in determining the high affinity and selectivity of this compound. colab.ws While the detailed structural basis of this compound's interaction is not fully elucidated in the provided snippets, studies on other selective P2X3 antagonists suggest that differences in the extracellular domains and the presence of specific residues in the binding pockets of P2X3 homotrimers compared to P2X2/3 heterotrimers contribute to selective binding. biorxiv.org These structural differences can influence the binding pose and affinity of small molecules, leading to preferential antagonism of one receptor subtype over the other. biorxiv.org
Identification of Specific Amino Acid Residues Governing Selectivity
The high affinity and selectivity of this compound for human P2X3 (hP2X3) receptors are determined by a tri-symmetric site located near the upper vestibule of the receptor nih.gov. Studies involving chimera construction, mutagenesis, and electrophysiology have investigated the specific amino acid residues crucial for this selectivity. Substituting certain amino acids within the upper body domain of hP2X2 with those found in hP2X3 has been shown to enable the hP2X2/3 heterotrimer to exhibit a similar apparent affinity for this compound as the hP2X3 homotrimer, highlighting the role of these specific residues in conferring selectivity nih.gov. While detailed residue-level interaction data specifically for this compound is not extensively available in the search results, research on other P2X3 antagonists like camlipixant indicates that crucial residues within the binding pocket differ between P2X3 and P2X2 isoforms, reinforcing the concept of selective targeting based on amino acid variations biorxiv.orgnih.gov. The ATP binding site itself is located at the interface of the three subunits forming the functional receptor and involves clusters of amino acids within nucleotide binding segments nih.gov.
Insights from High-Resolution Structural Biology Techniques (e.g., Cryo-Electron Microscopy)
High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), have been instrumental in understanding the interaction of antagonists with P2X receptors, although specific cryo-EM data for this compound was not prominently found in the search results. However, studies on other P2X3 antagonists like camlipixant have utilized cryo-EM to reveal drug-binding sites and provide insights into the structural basis of selective inhibition biorxiv.orgnih.gov. These studies have shown that antagonists can bind to previously undiscovered sites, including allosteric sites, and that conformational changes in receptor domains, such as the upper body domain, play a critical role in channel gating and antagonist binding biorxiv.orgnih.gov. The availability of crystal structures of the human P2X3 receptor has generally facilitated the rational design of antagonists by targeting both orthosteric (ATP binding) and allosteric sites patsnap.comresearchgate.net.
Evaluation of Off-Target Activity Against Other P2X and P2Y Receptors
A key characteristic of this compound is its high selectivity for P2X3 receptors compared to P2X2/3 heterotrimers medchemexpress.comnih.govnih.gov. This selectivity is particularly important because P2X2/3 receptors have been implicated in taste disturbance, a common side effect of less selective P2X3 receptor antagonists like gefapixant nih.govnih.govresearchgate.netresearchgate.net. This compound demonstrates significantly lower potency at P2X2/3 receptors compared to P2X3 receptors medchemexpress.comnih.gov.
Data on the inhibitory concentrations (IC50) for this compound against P2X3 and P2X2/3 receptors illustrate this selectivity:
| Receptor Subtype | IC50 (nM) | Selectivity Ratio (P2X2/3 vs P2X3) | Source |
| P2X3 | 4.2 | - | medchemexpress.comnih.gov |
| P2X2/3 | 1100 | ~262 | medchemexpress.comnih.gov |
This data indicates that a considerably higher concentration of this compound is required to inhibit P2X2/3 receptors compared to P2X3 receptors, suggesting a reduced potential for P2X2/3-mediated off-target effects such as taste disturbance nih.govnih.govresearchgate.net.
While the search results primarily highlight selectivity against P2X2/3, P2X receptors form a family of seven subunits (P2X1-7), and P2Y receptors represent another class of purinergic receptors nih.govresearchgate.netfrontiersin.org. Comprehensive evaluation of this compound's activity across the entire panel of P2X and P2Y receptors would provide a more complete picture of its off-target profile. However, the reported high selectivity for P2X3 over P2X2/3 is a significant finding in the context of developing well-tolerated P2X3 antagonists nih.govnih.gov.
Cellular Effects of P2X3 Receptor Blockade by this compound
Blocking P2X3 receptors with this compound impacts the cellular functions of sensory neurons, which are critically involved in transmitting signals related to irritation and pain patsnap.compatsnap.com.
Impact on Intracellular Calcium Dynamics and Neuronal Excitability
P2X3 receptors are ligand-gated ion channels that, upon activation by ATP, permit the influx of cations, including Na⁺ and Ca²⁺ patsnap.com. This influx contributes to the depolarization of the neuron and subsequent signal transmission patsnap.com. By antagonizing P2X3 receptors, this compound inhibits this ATP-mediated cation influx. While direct studies on this compound's impact on intracellular calcium dynamics were not explicitly detailed in the search results, the mechanism of P2X3 receptor blockade implies a reduction in ATP-evoked calcium influx. Studies on other P2X3 antagonists, such as camlipixant, have shown that they inhibit ATP-activated P2X3-mediated Ca²⁺ ion transfer in a concentration-dependent manner biorxiv.org. This suggests that this compound, as a P2X3 antagonist, would similarly modulate intracellular calcium dynamics by preventing the opening of the channel and the subsequent calcium influx, thereby reducing neuronal excitability triggered by extracellular ATP patsnap.compatsnap.comtouchrespiratory.commdpi.com.
Modulation of Neurotransmitter Release and Sensory Neuron Function
P2X3 receptors are located on sensory neurons, including those in the airways and other peripheral tissues patsnap.comajmc.com. Their activation by ATP leads to the generation of nerve impulses that are transmitted centrally patsnap.com. In addition to directly contributing to depolarization, ATP acting via P2X3 receptors can also modulate the release of neurotransmitters from sensory neuron terminals mdpi.comresearchgate.net. By blocking P2X3 receptors, this compound is expected to reduce the ATP-evoked depolarization and the subsequent release of pronociceptive neurotransmitters from sensory afferents mdpi.comresearchgate.net. This modulation of neurotransmitter release contributes to the reduction of afferent sensitization and the transmission of sensory signals, such as those involved in cough and pain patsnap.compatsnap.comajmc.com.
Effects on Adenosine (B11128) Triphosphate (ATP) Evoked Responses in Primary Afferents
Primary afferent neurons (PANs), particularly C-fibers and some Aδ-fibers, express P2X3 subunits and are activated by ATP frontiersin.org. ATP released from damaged or inflamed tissues in the airways and other areas can act on P2X3 receptors on these afferent neurons, triggering depolarization and action potentials that are transmitted to the central nervous system ajmc.comresearchgate.net. This ATP-P2X3 pathway is considered a key mechanism in the hypersensitization of sensory neurons, contributing to conditions like chronic cough and pain researchgate.netmdpi.comajmc.comfrontiersin.orgresearchgate.netresearchgate.net. This compound, as a P2X3 receptor antagonist, inhibits these ATP-evoked responses in primary afferents ajmc.comresearchgate.netresearchgate.net. By blocking ATP binding to P2X3 receptors, this compound reduces the activation and sensitization of these sensory nerve fibers, thereby attenuating the transmission of inappropriate or exaggerated sensory signals ajmc.comfrontiersin.orgresearchgate.netresearchgate.net. Studies on this compound in the context of chronic cough have shown that it can reduce objective cough frequency, which is a direct consequence of modulating ATP-evoked responses in airway primary afferents researchgate.netresearchgate.netresearchgate.net.
Pre Clinical Pharmacological Characterization of Sivopixant
In Vitro Potency and Functional Antagonism Assessments
The initial pharmacological profiling of Sivopixant involved a series of in vitro assays designed to determine its affinity and functional antagonism at its primary target, the P2X3 receptor, and related subtypes.
Through comprehensive structure-activity relationship (SAR) studies, this compound was identified as a potent and highly selective antagonist of the P2X3 receptor. nih.gov These studies, which typically utilize heterologous expression systems (e.g., mammalian cell lines transfected with the target receptor), are crucial for determining the concentration-response relationship of a compound. For this compound, these assays revealed a significant differential in inhibitory activity between the homomeric P2X3 receptor and the heteromeric P2X2/3 receptor.
The 50% inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of an antagonist required to inhibit the response of an agonist by 50%. The high selectivity of this compound is demonstrated by its low nanomolar potency against the P2X3 receptor compared to its significantly lower potency against the P2X2/3 receptor. nih.gov This selectivity is considered a critical attribute, as the P2X2/3 receptor is implicated in taste pathways, and its inhibition is associated with taste-related adverse effects observed with less selective P2X3 antagonists like Gefapixant (B1671419). nih.govresearchgate.net
| Receptor Subtype | IC50 Value (nM) | Selectivity (Fold Difference) |
|---|---|---|
| P2X3 | 4.2 | ~262-fold |
| P2X2/3 | 1100 |
Data derived from structure-activity relationship studies. nih.govlarvol.com
While specific preclinical studies detailing the functional antagonism of this compound in isolated primary sensory neurons or in organ bath preparations are not extensively available in the public domain, these methods are standard in pharmacological characterization. Functional assays in cultured sensory neurons, such as those from the dorsal root ganglia, would typically be used to confirm that the antagonism observed in heterologous systems translates to native receptors in cells relevant to the targeted disease states. Such experiments would measure the ability of this compound to inhibit ion influx (e.g., calcium) or neuronal firing induced by a P2X3 agonist like α,β-methylene ATP.
Organ bath preparations, which assess the contractility or relaxation of isolated tissues, would be employed to evaluate the compound's effect on whole-organ function mediated by P2X3 receptors, for instance, in tissues like the urinary bladder or sections of the airway.
In Vivo Efficacy Studies in Mechanistic Animal Models (Non-Human)
Following in vitro characterization, the efficacy of a compound is tested in non-human animal models that are designed to mechanistically replicate aspects of human diseases.
Although extensive clinical trial data exists for this compound in treating refractory or unexplained chronic cough, specific results from preclinical animal models of cough are not detailed in publicly accessible literature. nih.govshionogi.com Standard preclinical models, such as the citric acid-induced cough model in guinea pigs, are commonly used to evaluate the antitussive potential of P2X3 receptor antagonists. nih.gov In this model, conscious animals are exposed to an aerosolized irritant (citric acid) to induce a cough response, and the efficacy of a test compound is measured by its ability to reduce the number of coughs. The progression of this compound to clinical trials for cough strongly implies positive outcomes in such preclinical models.
This compound has been identified by its developer, Shionogi, as a therapeutic candidate for neuropathic pain. springer.comshionogi.com However, detailed preclinical data from in vivo animal models of neuropathic pain have not been published. The evaluation of analgesic properties for compounds like this compound typically involves models of nerve injury that produce pain-like behaviors analogous to human symptoms, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
Commonly used models include the partial sciatic nerve ligation (PSNL) model, the chronic constriction injury (CCI) model, or the spared nerve injury (SNI) model. nih.govsemanticscholar.orgresearchgate.net In these models, researchers would assess the ability of this compound to reverse the established mechanical or thermal hypersensitivity in the affected limb of the animals. The lack of published data prevents a detailed summary of this compound's efficacy in these specific models.
This compound is currently in clinical development for sleep apnea (B1277953) syndrome. shionogi.comclinicaltrials.gov However, information regarding its preclinical evaluation in animal models of obstructive sleep apnea (OSA) is not available in the public domain. Preclinical research in this area is complex, but models in rodents and other species are used to study the pathophysiology of OSA, including the roles of upper airway muscle control and respiratory drive. labiotech.eu The investigation of this compound for this indication suggests a hypothesized role for P2X3 receptors in the complex neurobiology of airway patency during sleep, though preclinical animal data to support this is not currently published.
Comparative Pre-clinical Pharmacology of this compound
This compound (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, which has been developed as a potential treatment for refractory chronic cough. nih.gov Its preclinical pharmacological profile has been characterized by a high affinity for the P2X3 homotrimer and significantly lower affinity for the P2X2/3 heterotrimer. This selectivity is a key differentiator from earlier P2X3 receptor antagonists.
Direct Comparisons with Other P2X3 Receptor Antagonists (e.g., Gefapixant, Camlipixant) in Pre-clinical Models
Preclinical studies have positioned this compound as a second-generation P2X3 receptor antagonist with a distinct selectivity profile compared to the first-in-class compound, Gefapixant. While direct head-to-head preclinical studies in animal models of cough are not extensively published, a comparison of their in vitro potency and selectivity provides significant insights into their differing pharmacological characteristics.
Gefapixant, the most clinically advanced P2X3 receptor antagonist, exhibits a relatively low selectivity for the P2X3 receptor over the P2X2/3 receptor. nih.gov In contrast, this compound demonstrates a markedly higher degree of selectivity. This is evident from their respective 50% inhibitory concentrations (IC50) against the human P2X3 homotrimer and the P2X2/3 heterotrimer.
Structure-activity relationship studies have identified this compound as having an IC50 of 4.2 nM for P2X3 receptors and 1100 nM for P2X2/3 receptors. nih.gov Gefapixant, on the other hand, has reported IC50 values of approximately 30 nM for P2X3 and between 100-250 nM for P2X2/3. nih.gov This indicates that this compound is approximately 262-fold more selective for the P2X3 homotrimer, whereas Gefapixant's selectivity is in the range of 3 to 8-fold. nih.gov
Camlipixant (B8819287) (BLU-5937) is another highly selective P2X3 receptor antagonist. researchgate.net Preclinical data for Camlipixant also indicates a high degree of selectivity for the P2X3 homotrimer, and it is considered to be one of the most selective P2X3 antagonists. researchgate.net However, direct comparative preclinical data with this compound in the same experimental models is limited in the public domain.
The following interactive data table summarizes the in vitro potency and selectivity of this compound and Gefapixant.
Analysis of the Pharmacological Advantages Conferred by High P2X3 Homotrimer Selectivity
The primary pharmacological advantage of this compound's high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is the potential to minimize taste-related adverse effects. nih.gov P2X2/3 receptors are known to be involved in taste sensation, and their blockade is strongly implicated in the taste disturbances, such as dysgeusia (taste distortion) and hypogeusia (reduced ability to taste), observed with less selective P2X3 antagonists like Gefapixant. nih.govanalgesicinnovation.com
In preclinical models, the rationale for developing P2X3 selective antagonists is to retain the therapeutic benefit on cough while reducing or eliminating the side effect on taste. qub.ac.uk The hypersensitization of the cough reflex is believed to be mediated by P2X3-containing receptors on sensory neurons. researchgate.net By selectively targeting P2X3 homotrimers, which are key in mediating the cough reflex, and avoiding the P2X2/3 heterotrimers involved in gustatory function, this compound was designed to offer a better-tolerated treatment for chronic cough. nih.govresearchgate.net
Preclinical evidence suggests that both P2X2 and P2X3 receptor subunits may be required for airway vagal afferent nerve activation. qub.ac.uk However, the clinical efficacy of more selective P2X3 antagonists, including this compound, suggests that potent antagonism of the P2X3 homotrimer is sufficient to produce an antitussive effect. qub.ac.uk This indicates that the high selectivity of this compound should not compromise its efficacy in suppressing cough, a concept supported by its progression into clinical trials. shionogi.com
Translational Research Approaches and Biomarker Development for P2x3 Receptor Modulation Pre Clinical Focus
Identification and Validation of Pre-clinical Pharmacodynamic Biomarkers for P2X3 Receptor Engagement
Pharmacodynamic (PD) biomarkers are essential in pre-clinical studies to confirm target engagement and understand the biological activity of a compound. For P2X3 receptor antagonists like Sivopixant, PD biomarkers aim to demonstrate that the compound is interacting with the receptor and modulating its activity.
Given the role of P2X3 receptors in mediating ATP-induced neuronal activation and subsequent responses like pain or cough, potential pre-clinical PD biomarkers could include measures of neuronal excitability or function in response to ATP or other P2X3 agonists in the presence of this compound. While specific detailed pre-clinical PD biomarker data for this compound were not extensively available in the search results, the broader context of P2X3 receptor research suggests several approaches.
Studies on other P2X3 antagonists have utilized measures such as the inhibition of ATP-evoked currents in isolated sensory neurons (e.g., dorsal root ganglia neurons) as an in vitro PD measure. guidetopharmacology.orgnih.gov In vivo, functional responses mediated by P2X3 receptor activation, such as behavioral responses in pain models or cough reflex sensitivity in tussive models, can serve as indirect PD markers. A reduction in these responses following this compound administration would indicate P2X3 receptor engagement and functional inhibition.
The development of validated biomarkers for chronic cough, a key indication for P2X3 antagonists, remains an area of unmet need. ersnet.org Biomarkers are needed for patient stratification and predicting treatment response. ersnet.org While ATP-evoked cough challenges have been explored as a potential approach to identify patients who might benefit from P2X3 antagonism, their use has faced challenges. ersnet.org
Methodologies for Assessing P2X3 Receptor Occupancy and Functional Inhibition In Vivo (Non-Human)
Assessing P2X3 receptor occupancy (RO) and functional inhibition in non-human in vivo models is crucial for establishing pharmacokinetic/pharmacodynamic relationships and predicting effective doses for clinical translation.
Pre-clinical studies with P2X3 inhibitors have aimed to achieve a certain level of receptor occupancy, often cited as ≥ 80%, which is predicted to be required for efficacy based on observed effects in animal models of hyperalgesia. d-nb.infonih.gov This suggests methodologies capable of quantifying the binding of the antagonist to the receptor in relevant tissues.
While specific details on the methodologies used for this compound were not fully elaborated, common techniques for assessing receptor occupancy in pre-clinical settings include:
Radioligand Binding Assays: These in vitro or ex vivo assays can measure the displacement of a radiolabeled ligand from the receptor by the antagonist, providing an estimate of receptor affinity and occupancy.
Autoradiography: This technique can visualize and quantify receptor binding in tissue sections, allowing for the assessment of receptor occupancy in specific anatomical regions.
Positron Emission Tomography (PET) Imaging: While more complex and often translational, PET imaging with a suitable radiolabeled P2X3 ligand can provide in vivo assessment of receptor occupancy in non-human primates or other larger animal models.
Functional inhibition in vivo can be assessed by measuring the reduction of physiological or behavioral responses mediated by P2X3 receptor activation in animal models. For example, in pain models, this might involve assessing changes in withdrawal thresholds or other pain-related behaviors. patsnap.commedchemexpress.comguidetopharmacology.org In models of cough, this would involve measuring changes in cough frequency or intensity in response to tussive stimuli. patsnap.comersnet.org
This compound has demonstrated a strong analgesic effect in the rat Seltzer model of allodynia, with an ED50 of 0.4 mg/kg. medchemexpress.com This finding serves as a key piece of pre-clinical data demonstrating functional inhibition of P2X3-mediated responses in vivo.
Development of Advanced Pre-clinical Models for Understanding Disease Endotypes Responsive to P2X3 Antagonism
Developing and utilizing advanced pre-clinical models is vital for understanding which disease endotypes are most likely to respond to P2X3 antagonism and for investigating the underlying mechanisms. P2X3 receptors are involved in various sensory processes, and different disease states may involve distinct patterns of P2X3 expression or activation. patsnap.com
Pre-clinical models used in the study of P2X3 antagonists include:
Nerve Ligation Models: Models like the rat partial sciatic nerve ligation (Seltzer model) are used to mimic neuropathic pain conditions, where P2X3 receptors are known to play a role. patsnap.commedchemexpress.com this compound has shown efficacy in this model. medchemexpress.com
Inflammatory Pain Models: Models involving the induction of inflammation can assess the role of P2X3 receptors in inflammatory pain and the efficacy of antagonists. guidetopharmacology.org
Cough Models: Various animal models are used to study the cough reflex and the effects of antitussive agents, including models involving tussive stimuli. patsnap.com
Models of Other Conditions: Given the expression of P2X3 receptors in other tissues, pre-clinical models for conditions like overactive bladder or endometriosis may also be relevant for evaluating the potential of P2X3 antagonists in these indications. d-nb.info
The use of these models allows researchers to investigate the efficacy of this compound in contexts that mimic human diseases. The observed analgesic effects of this compound in the rat Seltzer model, for instance, support its potential in treating neuropathic pain. medchemexpress.com Furthermore, pre-clinical models are used to assess the selectivity of compounds like this compound for P2X3 receptors over P2X2/3 receptors, which is important for minimizing off-target effects such as taste disturbances. ersnet.orgnih.gov this compound has demonstrated high selectivity for P2X3 over P2X2/3 receptors in vitro. medchemexpress.comersnet.orgnih.gov
Pre-clinical models also contribute to understanding the complex interplay of P2X3 receptors with other signaling pathways involved in sensory hypersensitivity. patsnap.com This can help identify specific disease endotypes where P2X3 antagonism might be particularly effective, potentially leading to more targeted therapeutic strategies.
Future Directions and Advanced Research in Sivopixant and P2x3 Receptor Pharmacology
Exploration of Novel Therapeutic Applications for Selective P2X3 Antagonists based on Mechanistic Insights
The understanding of P2X3 receptor involvement extends beyond pain and cough, suggesting potential in a wider range of conditions. Mechanistic insights into how ATP activates P2X3 receptors and the downstream signaling cascades they initiate are driving the investigation of new therapeutic targets. P2X3 receptors are found in primary afferent neurons innervating various tissues and organs, and their activation by ATP released during inflammation, injury, or stress contributes to afferent sensitization researchgate.netpatsnap.com.
Beyond chronic cough and pain, research indicates potential applications for selective P2X3 antagonists in conditions such as:
Endometriosis-related pain: Studies suggest increased P2X3 receptor expression in the endometrial tissue of women with endometriosis, and their activation by ATP may contribute to pain perception ontosight.ai. Targeting these receptors could offer a novel approach for managing this specific type of pain ontosight.ai.
Overactive bladder: P2X3 and P2X2/3 receptors are functionally expressed in the urinary bladder, and their activation has been linked to bladder overactivity. Antagonists are recognized as potential drugs for treating urological dysfunction frontiersin.org.
Diabetic neuropathies: P2X3 and P2X2/3 receptor antagonists are under evaluation for the treatment of diabetic neuropathies frontiersin.org.
Interstitial cystitis/bladder pain syndrome: P2X3 receptor antagonists are being explored for their potential in treating this condition patsnap.com.
The selective nature of newer P2X3 antagonists, such as Sivopixant, which demonstrates high selectivity for P2X3 over P2X2/3 receptors, is particularly relevant for exploring these novel applications nih.goversnet.org. This selectivity is crucial as it may minimize off-target effects, such as taste disturbances associated with less selective P2X2/3 blockade, thereby enhancing the therapeutic window and patient compliance patsnap.comfrontiersin.orgersnet.org. Continued research into the precise localization and functional role of P2X3 receptors in various disease states will be key to identifying and validating these novel therapeutic applications.
Application of Advanced Computational Chemistry and Artificial Intelligence in P2X3 Ligand Design
Advanced computational chemistry and artificial intelligence (AI) are playing an increasingly significant role in the design and discovery of novel P2X3 receptor ligands, including antagonists like this compound. These technologies enable researchers to explore vast chemical spaces and predict compound interactions with the receptor with greater efficiency and accuracy.
Key applications include:
Structure-Guided Drug Design: Recent advances in elucidating the crystal structure of the human P2X3 receptor provide a detailed molecular blueprint for rational drug design patsnap.compnas.org. Computational techniques such as molecular dynamics simulations and ligand docking studies are used to model receptor-ligand interactions, allowing for the optimization of compound potency and selectivity patsnap.com. These studies can reveal critical binding domains, such as the dorsal fin (DF) and left flipper (LF) domains, which are pivotal for ligand binding and channel gating patsnap.compnas.org.
Virtual Screening: AI-based protocols and virtual screening techniques are employed to identify potential hit compounds from large libraries tandfonline.comnih.gov. By predicting binding sites and affinities, these methods can significantly increase the hit rate compared to traditional random screenings tandfonline.comnih.gov. For example, AI deep learning models have been used to predict novel putative binding sites on the P2X3 receptor, leading to the discovery of new chemical entities nih.govresearchgate.net.
De Novo Drug Design: AI-based methods are facilitating the creation of entirely new compounds with desired pharmacological properties from scratch tandfonline.com. Approaches like multi-objective deep reinforcement learning are used to generate molecules optimized for specific characteristics tandfonline.com.
Prediction of ADMET Properties: Computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of candidate molecules early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles univie.ac.at.
These computational approaches accelerate the discovery and refinement of P2X3 antagonists, potentially leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties compared to earlier generations.
Investigating the Role of Genetic and Phenotypic Variations in P2X3 Receptor Function and Ligand Sensitivity
Genetic and phenotypic variations among individuals can significantly influence P2X3 receptor function and their response to ligands like this compound. Understanding these variations is crucial for predicting therapeutic outcomes and potentially personalizing treatment approaches.
Areas of investigation include:
Genetic Polymorphisms: Variations in the gene encoding the P2X3 receptor (P2RX3) can lead to differences in receptor expression levels, function, or ligand binding affinity nih.gov. For instance, studies in animal models have shown that genetic manipulation of P2X3 can affect pain responses pnas.orgresearchgate.net. Identifying single nucleotide polymorphisms (SNPs) or other genetic variations in the human P2RX3 gene could help explain variability in disease susceptibility or response to P2X3 antagonists uea.ac.uk.
Phenotypic Heterogeneity: Chronic conditions targeted by P2X3 antagonists, such as chronic cough and pain, often exhibit significant phenotypic heterogeneity touchrespiratory.com. Patients may present with different underlying mechanisms contributing to their symptoms, even if P2X3 receptors are involved touchrespiratory.com. Investigating how phenotypic variations correlate with P2X3 receptor expression or function can help identify subgroups of patients most likely to benefit from this compound or other P2X3 antagonists.
Influence of Soluble Factors and Protein Interactions: P2X3 receptor function is known to be influenced by soluble factors like neuropeptides and neurotrophins, as well as interactions with intracellular proteins frontiersin.org. Variations in the levels of these factors or in the expression/function of interacting proteins could contribute to inter-individual differences in P2X3 signaling and ligand sensitivity frontiersin.org. For example, the interaction with the synaptic scaffold protein CASK has been shown to modulate P2X3 receptor stability and efficiency frontiersin.org.
Species-Dependent Pharmacology: Research has highlighted significant differences in ligand binding and efficacy of P2X3 antagonists between human and animal receptors patsnap.com. Understanding the molecular basis for these species-specific differences is important for translating preclinical findings to clinical settings and for designing compounds with optimal activity in humans patsnap.com.
Future research in this area will likely involve genetic sequencing studies, functional assays using patient-derived cells, and the development of biomarkers to identify individuals who are most likely to respond to P2X3-targeted therapies based on their genetic and phenotypic profile ersnet.org.
Development of Tool Compounds and Chemical Probes for Further P2X3 Receptor Research
The development of well-characterized tool compounds and chemical probes is essential for advancing the understanding of P2X3 receptor biology and validating it as a therapeutic target. These specialized ligands allow researchers to selectively modulate P2X3 receptor activity in various experimental settings, providing insights into its physiological and pathological roles.
Key aspects of this development include:
Highly Selective Antagonists: The availability of highly selective P2X3 antagonists, such as this compound with its reported high selectivity over P2X2/3 receptors, is crucial for dissecting the specific contributions of P2X3 homotrimers versus P2X2/3 heterotrimers in different tissues and disease states nih.goversnet.org. Less selective compounds can confound results due to off-target effects patsnap.comfrontiersin.org.
Allosteric Modulators: Beyond orthosteric antagonists that compete with ATP for the binding site, the development of allosteric modulators that bind to distinct sites on the receptor can offer advantages, such as greater subtype selectivity and a ceiling effect on activity, potentially reducing side effects frontiersin.orgpnas.org. Identifying and characterizing novel allosteric binding sites is an active area of research pnas.orgtandfonline.comnih.govnih.gov.
Fluorescent Ligands and Probes: Fluorescently labeled ligands can be used to study receptor localization, trafficking, and ligand binding kinetics in live cells and tissues mdpi.com. These probes provide valuable tools for understanding the dynamic nature of P2X3 receptors.
CNS-Penetrant Probes: While P2X3 receptors are predominantly found in the peripheral nervous system, some expression exists in the central nervous system scispace.com. Developing tool compounds that can cross the blood-brain barrier allows for the investigation of potential central roles of P2X3 receptors scispace.comebi.ac.uk.
Ligands with Defined Binding Kinetics: Tool compounds with well-defined association and dissociation rates can be used to study the temporal aspects of P2X3 receptor activation and inhibition, providing insights into receptor desensitization and recovery mdpi.com.
The continuous development and characterization of diverse P2X3 receptor tool compounds and chemical probes with varying mechanisms of action, selectivity profiles, and pharmacokinetic properties are fundamental for advancing basic research and facilitating the discovery of the next generation of P2X3-targeted therapeutics.
Q & A
Q. What is the pharmacological mechanism of Sivopixant in targeting chronic cough, and how does its selectivity for P2X3 receptors influence experimental design?
this compound is a highly selective P2X3 receptor antagonist, with 50% inhibitory concentrations (IC50) of 4.2 nM for P2X3 homotrimers and 1,100 nM for P2X2/3 heterotrimers, minimizing taste disturbances common to less selective antagonists like gefapixant . Researchers should prioritize in vitro assays to confirm receptor specificity and in vivo models to assess cough reflex modulation. Dose-ranging studies must account for this selectivity to optimize therapeutic windows while monitoring taste-related adverse events (AEs) as secondary endpoints .
Q. How are efficacy endpoints (e.g., cough frequency, quality of life) defined and measured in this compound clinical trials?
Phase 2 trials typically use a dual approach:
- Objective measures : 24-hour cough frequency (coughs/hour) quantified via ambulatory cough monitors, with baseline-adjusted percent change as the primary endpoint .
- Subjective measures : Validated tools like the Leicester Cough Questionnaire (LCQ) and Visual Analog Scale (VAS) for cough severity. A ≥1.3-point improvement in LCQ total score is considered clinically meaningful . Trials should stratify randomization by baseline cough severity and region to control confounding variables .
Q. What statistical methods are recommended for analyzing contradictory efficacy data in this compound trials?
In the Phase 2b trial, the 300 mg dose showed the largest placebo-adjusted reduction in cough frequency (−12.47%) but lacked statistical significance (P > 0.05). Researchers should apply mixed-effects models to log-transformed cough counts, adjusting for covariates like baseline severity and treatment adherence. Sensitivity analyses using both Full Analysis Set (FAS; intention-to-treat) and Per-Protocol Set (PPS) populations are critical to assess robustness . For patient-reported outcomes, non-parametric tests (e.g., Mann-Whitney U) may better handle skewed distributions .
Advanced Research Questions
Q. How can researchers optimize crossover study designs for this compound to mitigate carryover effects?
The Phase 2a crossover trial used a 2–3-week washout period based on this compound’s half-life (~20 hours) to ensure plasma concentrations dropped below efficacy thresholds . To validate washout adequacy, pre-specify pharmacokinetic (PK) sampling at the end of each period and statistically test for period/order effects using linear mixed models. For adaptive designs, consider Bayesian methods to re-estimate washout durations dynamically .
Q. What methodologies address the discordance between objective cough frequency and patient-reported outcomes in this compound trials?
Despite non-significant cough frequency reductions, the 300 mg dose improved LCQ scores (placebo-adjusted +0.69; P = 0.1473) and Patient Global Impression of Change (PGIC) responder rates (+16.9% vs placebo). To reconcile this, apply mediation analysis to quantify the proportion of quality-of-life improvement explained by cough reduction. Alternatively, use latent class analysis to identify subgroups where subjective and objective outcomes align .
Q. How should dose-response relationships be modeled for this compound given its nonlinear efficacy profile?
Phase 2b data showed a non-monotonic response: 50 mg (13.17% worse than placebo), 150 mg (−1.77%), and 300 mg (−12.47%). Emax models with Bayesian hierarchical priors can account for potential U-shaped curves, while penalized spline regression explores nonlinear trends. Include PK/pharmacodynamic (PD) sampling to link plasma concentrations to efficacy .
Q. What strategies minimize bias in safety analyses for this compound, particularly regarding taste disturbances?
In Phase 2 trials, taste-related AEs (dysgeusia, hypogeusia) occurred in 6.5–12.9% of patients. Use blinded adjudication committees to classify AEs and adjust for confounding via propensity scoring (e.g., prior medication use, smoking status). For patient-reported AEs, implement electronic diaries with real-time data capture to reduce recall bias .
Q. How can biomarkers enhance this compound’s clinical development pathway?
Potential biomarkers include:
- Peripheral nerve P2X3 receptor density : Assessed via immunohistochemistry in biopsy samples.
- Cough reflex sensitivity : Measured using capsaicin or citric acid challenges. Validate these biomarkers in Phase 2a trials to support enrichment strategies in Phase 3, targeting responders likely to benefit from P2X3 inhibition .
Methodological Considerations
Q. What sample size calculations are appropriate for this compound trials based on prior phase studies?
The Phase 2b trial (N = 406) assumed a −0.44 effect size (Cohen’s d), 80% power, and 10% dropout rate. For crossover designs, leverage within-subject correlations to reduce sample sizes. For example, the Phase 2a trial (N = 31) achieved 80% power with a 0.60 SD on the log scale .
Q. How should researchers handle missing data in this compound trials, particularly cough monitoring datasets?
Implement multiple imputation with chained equations (MICE) for missing cough counts, incorporating auxiliary variables (e.g., LCQ scores, AE timing). Pre-specify sensitivity analyses comparing imputed vs. complete-case results .
Q. Tables for Quick Reference
| Endpoint | Phase 2b Results (300 mg vs Placebo) | Statistical Method |
|---|---|---|
| 24-h cough frequency | −12.47% (P = 0.3241) | Mixed-effects model (log scale) |
| LCQ total score | +0.69 (P = 0.1473) | ANCOVA |
| PGIC responders | +16.9% (95% CI: 2.6, 31.2) | Risk difference, logistic regression |
| Taste disturbance incidence | 12.9% vs 3.2% (placebo) | Fisher’s exact test |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
